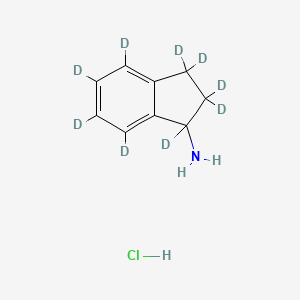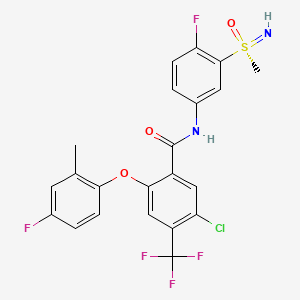
Nav1.8-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nav1.8-IN-12 is a small-molecule inhibitor of the voltage-gated sodium channel Nav1.8, which is encoded by the SCN10A gene. This channel is primarily expressed in peripheral nociceptive neurons and plays a crucial role in pain transmission. This compound has emerged as a promising compound in the development of non-opioid analgesics for the treatment of acute and chronic pain .
Vorbereitungsmethoden
The synthetic route for Nav1.8-IN-12 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound has a molecular weight of 518.88 and a chemical formula of C22H16ClF5N2O3S . The preparation method for in vivo formulations includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
Analyse Chemischer Reaktionen
Nav1.8-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Nav1.8-IN-12 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of sodium channels. In biology, it helps in understanding the role of Nav1.8 in pain transmission and neuronal excitability. In medicine, this compound is being explored as a potential non-opioid analgesic for the treatment of acute and chronic pain conditions . In industry, it is used in the development of new pain management therapies .
Wirkmechanismus
Nav1.8-IN-12 exerts its effects by selectively inhibiting the Nav1.8 sodium channel. This inhibition prevents the influx of sodium ions, thereby reducing the generation and propagation of action potentials in nociceptive neurons. The molecular target of this compound is the extracellular cleft of the second voltage-sensing domain (VSDII) of the Nav1.8 channel . This unique binding site distinguishes this compound from other inhibitors that primarily target the inactivated state of the channel .
Vergleich Mit ähnlichen Verbindungen
Nav1.8-IN-12 is compared with other similar compounds, such as VX-548 and LTGO-33. VX-548 is another small-molecule inhibitor of Nav1.8 that has shown promise in clinical trials for acute pain and diabetic peripheral neuropathy . LTGO-33 is a novel Nav1.8 inhibitor with a unique mechanism of action, targeting the extracellular cleft of VSDII . This compound is unique due to its specific binding site and high selectivity for Nav1.8 over other sodium channel isoforms .
Similar Compounds
- VX-548
- LTGO-33
- Vixotrigine (Nav1.7 inhibitor)
- Other Nav1.8 inhibitors in development
This compound represents a significant advancement in the development of non-opioid analgesics, offering a promising alternative for pain management with reduced risk of addiction and side effects.
Eigenschaften
Molekularformel |
C22H16ClF5N2O3S |
|---|---|
Molekulargewicht |
518.9 g/mol |
IUPAC-Name |
5-chloro-2-(4-fluoro-2-methylphenoxy)-N-[4-fluoro-3-(methylsulfonimidoyl)phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H16ClF5N2O3S/c1-11-7-12(24)3-6-18(11)33-19-10-15(22(26,27)28)16(23)9-14(19)21(31)30-13-4-5-17(25)20(8-13)34(2,29)32/h3-10,29H,1-2H3,(H,30,31)/t34-/m1/s1 |
InChI-Schlüssel |
WUDZTECVOGSOOQ-UUWRZZSWSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=C(C=C3)F)[S@](=N)(=O)C)Cl)C(F)(F)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=C(C=C3)F)S(=N)(=O)C)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


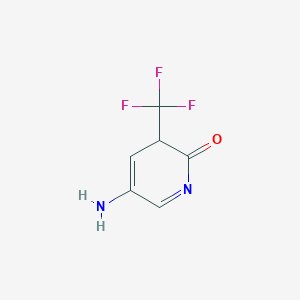
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
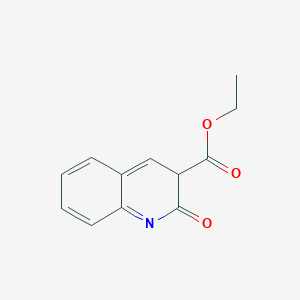
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
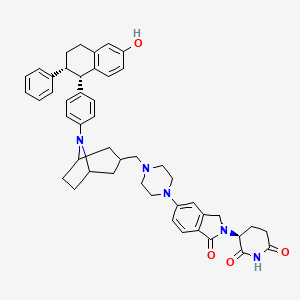
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
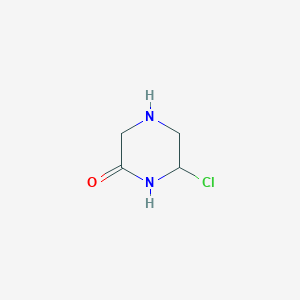
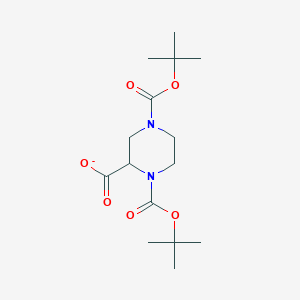
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
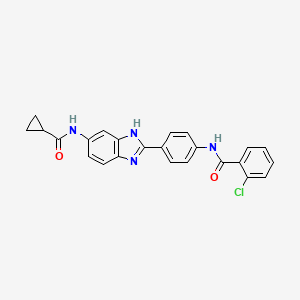

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)
